3-Fluoro-6-methoxy-2-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-6-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHOVFGSZQZYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoro 6 Methoxy 2 Methylbenzoic Acid and Analogues
De Novo Synthetic Routes to 3-Fluoro-6-methoxy-2-methylbenzoic Acid
The creation of the this compound molecule from basic precursors can be achieved through several strategic pathways. These routes are designed to carefully build the molecule, ensuring each substituent is placed in its correct position on the aromatic ring.
Oxidation of 3-Fluoro-6-methoxy-2-methylbenzaldehyde Precursors
A direct and efficient method for the synthesis of this compound involves the oxidation of its corresponding aldehyde precursor, 3-Fluoro-6-methoxy-2-methylbenzaldehyde. The aldehyde group is readily oxidized to a carboxylic acid functional group using a variety of common oxidizing agents. This transformation is a fundamental reaction in organic synthesis.
The general reaction is as follows:

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Reaction Conditions |
| Potassium permanganate (B83412) (KMnO4) | Basic, aqueous solution, followed by acidification |
| Jones reagent (CrO3 in H2SO4/acetone) | Acetone, 0°C to room temperature |
| Tollens' reagent ([Ag(NH3)2]+) | Aqueous ammonia |
| Sodium chlorite (B76162) (NaClO2) | Aqueous solution with a chlorine scavenger (e.g., 2-methyl-2-butene) |
This synthetic approach is highly dependent on the availability of the 3-Fluoro-6-methoxy-2-methylbenzaldehyde precursor. The synthesis of this aldehyde itself requires a multi-step process to correctly position the fluoro, methoxy (B1213986), and methyl substituents on the benzene (B151609) ring before the introduction of the aldehyde group.
Multi-step Organic Synthesis Strategies for Aromatic Carboxylic Acids
Constructing the intricate substitution pattern of this compound from simpler starting materials necessitates a well-designed multi-step synthesis. The order of introduction of the substituents is critical, as their directing effects on subsequent electrophilic aromatic substitution reactions must be carefully considered.
A plausible retrosynthetic analysis suggests that the carboxylic acid group can be installed last, for instance, by the oxidation of a methyl group. The core challenge lies in the regioselective synthesis of the precursor, 3-fluoro-6-methoxy-2-methyltoluene.
One potential forward synthesis could commence with a commercially available substituted anisole (B1667542) or toluene (B28343) derivative, followed by a series of regioselective functionalization steps as detailed in the following section. The sequence of reactions would leverage the ortho-, para-, or meta-directing influence of the existing substituents to guide the incoming groups to the desired positions.
Regioselective Functionalization Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic rings. wikipedia.orguwindsor.ca In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
For the synthesis of a precursor to this compound, one could envision a strategy starting from 3-fluoroanisole (B32098). The methoxy group is a potent DMG, directing lithiation to the C2 and C6 positions.
A potential synthetic sequence is outlined below:
Directed ortho-Metalation of 3-Fluoroanisole: Treatment of 3-fluoroanisole with a strong base like n-butyllithium would lead to deprotonation primarily at the C2 position, which is activated by both the methoxy and fluoro groups.
Introduction of the Methyl Group: The resulting aryllithium intermediate can be quenched with an electrophilic methylating agent, such as methyl iodide, to introduce the methyl group at the C2 position, yielding 3-fluoro-2-methylanisole.
Introduction of the Precursor to the Carboxylic Acid Group: A second directed ortho-metalation of 3-fluoro-2-methylanisole could be envisioned. The methoxy group would now direct lithiation to the C6 position. Quenching this new aryllithium species with carbon dioxide, followed by an acidic workup, would yield this compound. Alternatively, quenching with a formylating agent would provide the 3-Fluoro-6-methoxy-2-methylbenzaldehyde precursor for subsequent oxidation.
This regioselective approach ensures the precise placement of the substituents, which is often difficult to achieve through classical electrophilic aromatic substitution reactions where mixtures of isomers are commonly formed.
Synthesis of Related Fluoro-, Methoxy-, and Methyl-Substituted Benzoic Acids
The methodologies used to synthesize this compound can be adapted to create a variety of other substituted benzoic acids. This involves the application of specific fluorination and methoxylation techniques to benzoic acid derivatives.
Fluorination Methodologies for Benzoic Acid Derivatives
The introduction of a fluorine atom onto a benzoic acid ring can be accomplished through several methods, broadly categorized as electrophilic and nucleophilic fluorination.
Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org For benzoic acid derivatives, the carboxylic acid group is deactivating, making direct electrophilic fluorination challenging. However, the reaction can be facilitated by the presence of activating groups on the ring. A variety of modern electrophilic fluorinating reagents are available, with Selectfluor® (F-TEDA-BF4) being one of the most common due to its stability and ease of handling. nih.govalfa-chemistry.com
Table 2: Common Electrophilic Fluorinating Reagents
| Reagent | Name |
| F-TEDA-BF4 | Selectfluor® |
| NFSI | N-Fluorobenzenesulfonimide |
| NFOBS | N-Fluoro-o-benzenedisulfonimide |
Nucleophilic Fluorination: In this method, a leaving group on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride (e.g., KF, CsF). umn.edu This reaction, known as nucleophilic aromatic substitution (SNAr), is generally effective for aromatic rings that are activated by electron-withdrawing groups ortho and/or para to the leaving group. For benzoic acid derivatives, the carboxylic acid group can act as an electron-withdrawing group, facilitating this reaction. Recent advancements have also explored the use of hypervalent iodine compounds as precursors for nucleophilic fluorination of benzoic acids. arkat-usa.orgresearchgate.net
Methoxylation Strategies in Benzoic Acid Synthesis
The introduction of a methoxy group onto a benzoic acid scaffold can be achieved through various synthetic strategies.
One common method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen (often fluorine or chlorine), by a methoxide (B1231860) source, typically sodium methoxide (NaOMe). researchgate.netresearchgate.net This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For instance, a fluorobenzoic acid with a nitro group positioned ortho or para to the fluorine atom would be highly susceptible to methoxylation.
Another approach involves the etherification of a hydroxybenzoic acid . In this two-step process, a phenol (B47542) group on the benzoic acid ring is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a methylating agent, such as methyl iodide or dimethyl sulfate.
Table 3: Common Methylating Agents for Etherification
| Reagent | Name |
| CH3I | Methyl iodide |
| (CH3)2SO4 | Dimethyl sulfate |
| CH3OTs | Methyl tosylate |
Furthermore, multi-step sequences starting from methoxylated precursors, such as methoxytoluenes or methoxyanilines, can be employed. harvard.edu These precursors can be further functionalized to introduce the carboxylic acid group, for example, through oxidation of a methyl group or via the Sandmeyer reaction of an aniline (B41778) derivative.
Methylation Techniques for Benzoic Acid Analogues
The introduction of a methyl group onto the aromatic ring of benzoic acid analogues is a critical transformation in the synthesis of compounds like this compound. Modern methodologies have focused on direct C-H bond activation, offering a more atom-economical and efficient alternative to traditional multi-step synthetic routes.
Recent advancements have highlighted the use of transition metal catalysis for the ortho-methylation of benzoic acids. One notable approach involves an iridium-catalyzed carboxylate-directed C-H methylation. bohrium.com This method is advantageous as it utilizes commercially available reagents and precatalysts and does not require an inert atmosphere, making it highly practical for broader applications. bohrium.com The reaction demonstrates high regioselectivity for the ortho position, a key feature for the synthesis of 2-methylbenzoic acid derivatives. bohrium.com This technique has been successfully applied to a range of substrates, including those with both electron-donating and electron-withdrawing groups. bohrium.com
Another significant strategy is the palladium-catalyzed ortho-C-H methylation. This method employs a weakly coordinating carboxyl group to direct the methylation, providing a straightforward route to highly functionalized ortho-methyl benzoic acids. acs.org A key advantage of this approach is that it can be performed under external oxidant- and ligand-free conditions, simplifying the reaction setup and purification process. acs.org Di-tert-butyl peroxide is often used as the methylating reagent in these reactions. acs.org
The table below summarizes key aspects of these advanced methylation techniques.
| Catalyst System | Directing Group | Methylating Reagent | Key Advantages |
| Iridium-based | Carboxylate | - | High regioselectivity, tolerance to air and moisture, use of commercial reagents. bohrium.com |
| Palladium-based | Carboxylate (weakly coordinating) | Di-tert-butyl peroxide | Ligand- and external oxidant-free conditions, facile synthesis route. acs.org |
These methodologies represent a significant step forward in the synthesis of methylated benzoic acid analogues, offering improved efficiency and functional group tolerance, which are crucial for the preparation of complex molecules such as this compound.
Green Chemistry Principles and Sustainable Synthesis Approaches
The integration of green chemistry principles into the synthesis of substituted benzoic acids is an area of increasing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One of the core tenets of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. In the context of benzoic acid synthesis, research has explored solvent-free reaction conditions. For instance, the oxidation of toluene to benzoic acid, a fundamental reaction, can be carried out under solvent-free conditions, which significantly reduces the generation of volatile organic compound (VOC) waste.
The choice of reagents is another critical aspect of green synthesis. Traditional oxidation reactions often employ stoichiometric amounts of hazardous reagents. Modern approaches focus on the use of catalytic amounts of more environmentally friendly oxidants. For example, processes are being developed that utilize molecular oxygen from the air as the primary oxidant, with water as the only byproduct. researchgate.netwikipedia.org
Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green chemistry. The direct C-H functionalization methods discussed in the previous section are excellent examples of atom-economical reactions, as they avoid the need for pre-functionalized substrates and the generation of stoichiometric byproducts.
Biocatalysis and the use of renewable feedstocks also represent promising avenues for the sustainable synthesis of benzoic acid derivatives. researchgate.net While the chemical synthesis from petroleum-derived toluene remains the dominant industrial method, research into microbial synthesis and the use of biomass-derived starting materials is gaining traction. researchgate.netescholarship.org These approaches have the potential to significantly reduce the carbon footprint associated with the production of these important chemical intermediates.
Scalability and Industrial Production Considerations for Substituted Benzoic Acids
The transition from laboratory-scale synthesis to industrial production of substituted benzoic acids like this compound presents a unique set of challenges and considerations. The primary industrial method for the production of benzoic acid itself is the liquid-phase air oxidation of toluene, typically catalyzed by cobalt or manganese salts. researchgate.netwikipedia.org This process is well-established and operates at a large scale.
When considering the industrial production of more complex, substituted benzoic acids, several factors must be taken into account:
Process Safety and Hazard Management: The reagents and reaction conditions used in the synthesis must be carefully evaluated for their potential hazards. For example, fluorinating agents can be highly reactive and require specialized handling procedures. The exothermic nature of oxidation reactions also necessitates robust temperature control and monitoring systems to prevent runaway reactions.
Catalyst Selection and Optimization: The choice of catalyst is critical for achieving high yields and selectivity on an industrial scale. For the methylation and other functionalization steps, the catalyst must be robust, easily separable from the product, and ideally, recyclable to minimize costs and waste.
Purification and Product Isolation: Developing an efficient and scalable purification process is essential for obtaining the final product with the required purity. This may involve crystallization, distillation, or chromatographic techniques, each with its own set of challenges when scaled up.
Waste Management and Environmental Compliance: Industrial chemical processes are subject to strict environmental regulations. Therefore, the development of a manufacturing process must include a comprehensive plan for the treatment and disposal of all waste streams in an environmentally responsible manner.
The table below outlines some of the key considerations for scaling up the production of substituted benzoic acids.
| Consideration | Key Factors |
| Economic Feasibility | Cost of raw materials, energy consumption, process efficiency, market demand. |
| Process Chemistry | Reaction kinetics and thermodynamics, catalyst performance and lifetime, solvent selection and recovery. |
| Engineering and Equipment | Reactor design, heat and mass transfer, materials of construction, process control and automation. |
| Regulatory Compliance | Environmental regulations (emissions, waste disposal), safety standards (OSHA, etc.). |
The successful industrial production of this compound and its analogues requires a multidisciplinary approach that integrates synthetic chemistry, chemical engineering, and environmental science to develop a process that is not only economically viable but also safe and sustainable.
Chemical Transformations and Derivatization Strategies of 3 Fluoro 6 Methoxy 2 Methylbenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification, amide formation, and decarboxylation.
Esterification of 3-fluoro-6-methoxy-2-methylbenzoic acid can be accomplished through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For less reactive alcohols or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by treatment with the desired alcohol.
Recent advancements in catalysis have introduced milder and more efficient methods. For instance, heterogeneous catalysts like zirconium- or titanium-based solid acids have been shown to effectively catalyze the esterification of benzoic acid derivatives with alcohols such as methanol. mdpi.com Metal-organic frameworks (MOFs), such as UiO-66-NH₂, have also been employed as effective catalysts for the methyl esterification of fluorinated aromatic carboxylic acids, often leading to reduced reaction times compared to traditional methods like using a BF₃·MeOH complex. nih.govresearchgate.net
Table 1: Representative Esterification Reactions
| Reactant | Reagents | Product |
|---|---|---|
| Methanol | H₂SO₄ (cat.), heat | Methyl 3-fluoro-6-methoxy-2-methylbenzoate |
| Ethanol | SOCl₂, then CH₃CH₂OH, pyridine | Ethyl 3-fluoro-6-methoxy-2-methylbenzoate |
| Isopropanol | DCC, DMAP, (CH₃)₂CHOH | Isopropyl 3-fluoro-6-methoxy-2-methylbenzoate |
The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A common laboratory-scale method involves the conversion of the carboxylic acid to its acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by the addition of the amine. rsc.org
Alternatively, a wide array of coupling reagents can be used to facilitate direct amide bond formation without the need to isolate the acyl chloride intermediate. These reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions. Other modern coupling agents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU).
Table 2: Common Reagents for Amide Formation
| Amine | Coupling Reagent/Method | Product |
|---|---|---|
| Ammonia | SOCl₂, then NH₃ | 3-Fluoro-6-methoxy-2-methylbenzamide |
| Aniline (B41778) | (COCl)₂, then C₆H₅NH₂, Et₃N | N-Phenyl-3-fluoro-6-methoxy-2-methylbenzamide |
| Diethylamine | DCC, HOBt, (CH₃CH₂)₂NH | N,N-Diethyl-3-fluoro-6-methoxy-2-methylbenzamide |
The removal of the carboxylic acid group, known as decarboxylation, can be a challenging transformation for many aromatic carboxylic acids, often requiring harsh conditions. High temperatures, typically above 140°C, are often necessary, and the presence of ortho-substituents can influence the reaction rate. nih.gov
Radical-mediated decarboxylation presents a milder alternative. For instance, photoredox catalysis using copper-based systems can enable the decarboxylative hydroxylation of benzoic acids at significantly lower temperatures (e.g., 35°C). nih.gov This method proceeds via the formation of an aryl radical intermediate. Another approach involves radical protodecarboxylation, which can be achieved using reagents like potassium persulfate (K₂S₂O₈) in the presence of a silver catalyst, effectively replacing the carboxyl group with a hydrogen atom. rsc.org The efficiency of these radical decarboxylation reactions can, however, be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov
Reactions Involving the Aromatic Ring Substituents
The substituents on the benzene (B151609) ring of this compound, particularly the fluorine atom, offer further opportunities for chemical modification. The electronic nature of all the substituents collectively influences the regioselectivity of electrophilic aromatic substitution reactions.
The fluorine atom at the C3 position is a potential site for nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, a nucleophile displaces a leaving group on an aromatic ring. For such reactions to be favorable, the ring must be "activated" by the presence of electron-withdrawing groups, and the leaving group must be suitable. Fluorine can be a good leaving group in activated systems.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents/Conditions | Expected Product |
|---|---|---|
| Piperidine | High temperature, DMSO | 3-(Piperidin-1-yl)-6-methoxy-2-methylbenzoic acid |
| Sodium Methoxide (B1231860) | High temperature, DMF | 3,6-Dimethoxy-2-methylbenzoic acid |
| Phenylmagnesium bromide | THF | 6-Methoxy-2-methyl-[1,1'-biphenyl]-3-carboxylic acid |
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on a polysubstituted benzene ring like that of this compound is determined by the combined directing effects of the existing substituents.
The substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing:
-OCH₃ (Methoxy): Strongly activating and ortho-, para-directing.
-CH₃ (Methyl): Activating and ortho-, para-directing.
-F (Fluoro): Deactivating but ortho-, para-directing.
-COOH (Carboxylic Acid): Deactivating and meta-directing.
In this molecule, the available positions for substitution are C4 and C5. The powerful ortho-, para-directing influence of the methoxy (B1213986) group at C6 strongly activates the C5 position (ortho to methoxy). The methyl group at C2 also provides some activation to the C5 position (meta). The fluoro group at C3 directs ortho- and para-, which would be the C4 and C5 positions, respectively. The deactivating, meta-directing carboxylic acid group at C1 would direct an incoming electrophile to the C5 position.
Considering the synergistic directing effects of the strongly activating methoxy group and the carboxylic acid, and the para-directing effect of the fluorine, the C5 position is the most likely site for electrophilic attack. The C4 position is ortho to the deactivating fluorine and meta to the activating methoxy group, making it a less favored site. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield predominantly the 5-substituted product. vaia.com
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-6-methoxy-2-methyl-5-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-fluoro-6-methoxy-2-methylbenzoic acid |
| Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-3-fluoro-6-methoxy-2-methylbenzoic acid |
O-Demethylation of Methoxy Groups
The conversion of the methoxy group in this compound to a hydroxyl group is a critical transformation for creating derivatives with altered biological and chemical properties. This O-demethylation can be achieved under various, often harsh, conditions due to the stability of the methyl ether. chem-station.com
Several established methods are applicable for this purpose. Boron tribromide (BBr₃) is a highly effective but strong Lewis acid reagent that readily cleaves aryl methyl ethers. chem-station.com The reaction typically proceeds by forming a complex between the Lewis acidic boron and the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Given the high reactivity of BBr₃, these reactions are often initiated at low temperatures. chem-station.com Other Lewis acids, such as aluminum chloride (AlCl₃), can also be employed. chem-station.com
Brønsted acids, particularly 47% hydrobromic acid (HBr), offer a classic method for demethylation. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide anion on the methyl group. chem-station.com More recently, acidic concentrated lithium bromide (ACLB) has been shown to be effective for demethylating various lignin-derived aromatic compounds under moderate conditions. wisc.edu
A noteworthy aspect for the demethylation of this compound is the presence of the carboxylic acid group at the ortho position to the methoxy group. This arrangement can facilitate the reaction through an intramolecular protonation of the methoxy oxygen via a stable six-membered ring intermediate, potentially accelerating the demethylation rate compared to analogues where the carboxylic acid is in a different position. wisc.eduresearchgate.net
Table 1: Common Reagents for O-Demethylation of Aryl Methoxy Groups
| Reagent Class | Specific Reagent | General Conditions |
|---|---|---|
| Lewis Acid | Boron tribromide (BBr₃) | Low temperature (-78°C to 0°C), gradual warming |
| Lewis Acid | Aluminum chloride (AlCl₃) | Heating in a suitable solvent (e.g., dichloromethane) |
| Brønsted Acid | 47% Hydrobromic acid (HBr) | High temperature (approx. 130°C), often with acetic acid |
| Salt/Acid | Acidic Concentrated LiBr | Moderate temperature (e.g., 110°C) |
Transformations of the Methyl Group
The methyl group on the aromatic ring of this compound is generally a stable substituent. However, it can be chemically transformed, primarily through oxidation, to introduce new functionalities. Strong oxidizing agents can typically oxidize a methyl group on an aromatic ring to a carboxylic acid. ncert.nic.in For a less vigorous transformation, specific reagents can be used to stop the oxidation at the aldehyde stage. ncert.nic.in
One such method is the Etard reaction, which utilizes chromyl chloride (CrO₂Cl₂) to oxidize the methyl group to an intermediate chromium complex. ncert.nic.in Subsequent hydrolysis of this complex yields the corresponding benzaldehyde (B42025) derivative. ncert.nic.in This allows for the conversion of the 2-methyl group into a 2-formyl group, significantly altering the molecule's reactivity and potential for further derivatization, such as in condensation reactions.
Palladium-Catalyzed Cross-Coupling Reactions in Halogenated Benzoic Acid Analogues
The fluorine atom in this compound provides a site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is one of the most versatile methods for this purpose, involving the reaction of an organohalide with an organoboron compound. mdpi.commdpi.com While C-F bonds are strong, they can be activated for cross-coupling, particularly when influenced by adjacent functional groups. researchgate.net
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: mdpi.com
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-fluorine bond of the benzoic acid derivative.
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst. mdpi.com
These reactions are powerful tools for synthesizing biaryl compounds, which are important structural motifs in many functional materials and biologically active molecules. The use of palladium catalysts allows for the formation of complex molecular architectures under relatively mild conditions compatible with a wide range of functional groups. mdpi.comnih.gov
Synthesis of Advanced Derivatives for Specific Applications
The functional groups of this compound—the carboxylic acid, the fluoro substituent, the methoxy group, and the methyl group—all serve as handles for synthesizing advanced derivatives for specific applications, particularly in medicinal chemistry and materials science.
The carboxylic acid is the most readily derivatized functional group. It can be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. rsc.orgossila.com This intermediate can then react with various nucleophiles to form a wide array of amides and esters. For example, reaction with amines yields N-substituted benzamides, while reaction with alcohols in Fischer esterification produces benzoate (B1203000) esters. rsc.orgossila.com
Derivatives of structurally similar fluorinated methoxybenzoic acids have shown potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs), including those for treating Alzheimer's disease. ossila.com Furthermore, transformation into hydrazides and subsequently into oxadiazoles (B1248032) has been explored for developing compounds with antimicrobial properties. ossila.com The core structure of substituted benzoic acids is also found in complex drugs like the kinase inhibitor bosutinib, highlighting the value of this molecular scaffold in drug discovery. mdpi.com
By combining these derivatization strategies—for instance, performing a Suzuki-Miyaura coupling at the fluorine position followed by amide formation at the carboxylic acid—highly complex and functionalized molecules can be constructed from the this compound starting material.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Boron tribromide |
| Bosutinib |
| Chromyl chloride |
| Hydrobromic acid |
| Lithium bromide |
| Oxalyl chloride |
| Palladium |
| Phenylboronic acid |
Computational Chemistry and Theoretical Modeling of 3 Fluoro 6 Methoxy 2 Methylbenzoic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Benzoic Acid Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. For benzoic acid derivatives, QSAR studies have been instrumental in predicting properties such as acidity (pKa) and antimicrobial activity. scilit.comnih.gov
The predictive ability of 3D QSAR methods is a subject of ongoing research, with a focus on identifying the molecular regions responsible for specific chemical or biological effects. scilit.com Techniques like Comparative Molecular Surface Analysis (CoMSA) combined with Partial Least-Squares (PLS) and Iterative Variable Elimination (IVE-PLS) have been used to model the Hammett constant, which is correlated with the pKa values of benzoic acids. scilit.com Such models can generate contour maps that highlight the influence of the carboxylic acid function on the dissociation reaction center. scilit.com
In a study on p-hydroxy benzoic acid derivatives, QSAR models indicated that antimicrobial activity was influenced by several molecular descriptors nih.gov:
Valence first order molecular connectivity index (¹χv)
Kier's alpha first order shape index (κα1)
Kier's first order shape index (κ1)
Balaban topological index (J)
For benzoylaminobenzoic acid derivatives acting as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), QSAR studies revealed that inhibitory activity is enhanced by increased hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial for activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions decreased it. nih.gov These findings demonstrate how QSAR can guide the design of more potent benzoic acid-based therapeutic agents.
A theoretical study on a series of substituted benzoic acids utilized density functional theory (DFT) to correlate various quantum chemical parameters with their experimental pKa values. unamur.be Excellent correlations were found between pKa and calculated parameters such as the energy difference between the acid and its conjugate base, and various atomic charge models (Löwdin, Mulliken, and natural population analysis) on the atoms of the carboxylic acid group. unamur.be
Table 1: Key Molecular Descriptors in QSAR Models of Benzoic Acid Derivatives
| Descriptor | Property Modeled | Compound Series | Reference |
|---|---|---|---|
| ¹χv, κα1, κ1, J | Antimicrobial Activity | p-hydroxy benzoic acid derivatives | nih.gov |
| Hydrophobicity, Molar Refractivity, Aromaticity | FabH Inhibition | Benzoylaminobenzoic acid derivatives | nih.gov |
| Hammett Constant | pKa | Substituted benzoic acids | scilit.com |
Prediction of Reaction Mechanisms and Pathways
Theoretical modeling is crucial for elucidating the mechanisms and pathways of chemical reactions. For substituted benzoic acids, computational methods like DFT can be used to study reaction thermodynamics and kinetics. The oxidation of the aldehyde group in a related compound, 3-fluoro-6-methoxy-2-methylbenzaldehyde, to form 3-fluoro-6-methoxy-2-methylbenzoic acid is a key reaction. Computational analysis can model the transition states and intermediates involved in such oxidation reactions, providing insights into the reaction barriers and the influence of substituents on reactivity.
The acidity of substituted benzoic acids, a fundamental aspect of their reactivity, has been extensively studied using computational approaches. nih.govnih.govmdpi.com DFT calculations can accurately predict gas-phase acidities (ΔacidG°) and explore the balance of inductive and resonance effects of different substituents. nih.govnih.govmdpi.com For instance, electron-withdrawing groups increase acidity, while electron-releasing groups decrease it, with the effect being position-dependent (ortho, meta, para). nih.govmdpi.com The Fukui function, a concept derived from DFT, can be used to predict the sites of electrophilic and nucleophilic attack, further clarifying the reactivity of the molecule. nih.govnih.gov
Computational studies on the self-association of substituted benzoic acids in various solvents have shown that in apolar solvents, they tend to form hydrogen-bonded dimers. ucl.ac.ukacs.org In contrast, in polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is inhibited in favor of interactions with the solvent or π-π stacking associates. ucl.ac.ukacs.org These computational models, often combined with molecular dynamics (MD) simulations, help predict the dominant species in solution, which is critical for understanding processes like crystallization. ucl.ac.ukacs.org
Non-Linear Optical (NLO) Properties Analysis
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are frequently employed to predict the NLO properties of new molecules. The key parameters determining a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).
For molecules to exhibit significant NLO properties, they often possess a large dipole moment and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netorientjchem.org DFT calculations are a standard method for computing these properties.
A computational study on a structurally related compound, 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA), using DFT with the B3LYP functional, investigated its NLO potential. researchgate.netorientjchem.org The analysis of the HOMO-LUMO energy gap indicated the potential for intramolecular charge transfer, a key feature for NLO activity. researchgate.netorientjchem.org The calculated first hyperpolarizability (β) and total dipole moment were used to evaluate its NLO properties. researchgate.netorientjchem.org
Similarly, a study on 3-fluoro-4-methylbenzonitrile (B68015) also used DFT calculations to predict its NLO behavior. orientjchem.org The first-order hyperpolarizability was calculated to assess its potential for applications in NLO devices. orientjchem.org These studies provide a framework for how the NLO properties of this compound could be theoretically evaluated. The presence of electron-donating (methoxy, methyl) and electron-withdrawing (fluoro, carboxylic acid) groups on the benzene (B151609) ring could lead to significant intramolecular charge transfer and potentially useful NLO properties.
Table 2: Calculated NLO Properties for a Related Benzoic Acid Derivative (MFBA)
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | Indicates intramolecular charge transfer | DFT-B3LYP | researchgate.netorientjchem.org |
| First Hyperpolarizability (β) | Calculated to investigate NLO properties | DFT-B3LYP | researchgate.netorientjchem.org |
Applications in Organic Synthesis and Functional Materials
Role as a Key Intermediate and Building Block in Organic Synthesis
3-Fluoro-6-methoxy-2-methylbenzoic acid is recognized as a key intermediate in multi-step synthetic pathways. Its utility as a building block stems from the reactivity of its carboxylic acid group, which can undergo a variety of chemical transformations to form amides, esters, and other derivatives. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in medicinal chemistry.
The compound's role as a crucial intermediate is highlighted in the synthesis of advanced tetracycline (B611298) analogs. google.com In these complex syntheses, the benzoic acid derivative is incorporated to form part of the core structure of the final antibiotic compound. The commercial availability of this compound facilitates its use in research and development as a readily accessible starting material for constructing intricate molecular architectures.
Precursor for Advanced Chemical Entities in Pharmaceutical and Agrochemical Development
The application of this compound extends to its role as a precursor for developing advanced chemical entities with potential therapeutic applications. Its structural framework is a component in the synthesis of novel tetracyclines, which are developed to treat a wide range of bacterial infections, including those caused by tetracycline-resistant strains. google.com The synthesis of these potent antibiotics demonstrates the value of this fluorinated benzoic acid in constructing the necessary molecular scaffold for biological activity. google.com
Furthermore, the broader class of fluorinated and methoxy-substituted benzoic acids is known for its utility in creating active pharmaceutical ingredients (APIs). lookchem.com While direct examples for agrochemical development using this compound are not prominently documented in available literature, related compounds are used as intermediates for herbicides and insecticides, suggesting a potential, though unexplored, avenue for its application. lookchem.com
A notable synthesis where this compound is a direct precursor is detailed in a patent for tetracycline derivatives. google.com
Table 1: Synthesis of Tetracycline Intermediate using this compound
| Step | Reactant(s) | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| 1 | 1-bromo-4-fluoro-2-methoxy-3-methylbenzene | n-BuLi, THF, CO2 | This compound | google.com |
| 2 | This compound | Further synthetic steps | Tetracycline Analog | google.com |
Development of Fluorinated Benzamide (B126) Derivatives
The conversion of carboxylic acids to benzamides is a fundamental transformation in organic synthesis, often achieved by first activating the carboxylic acid (e.g., converting it to an acyl chloride) and then reacting it with a desired amine. As a carboxylic acid, this compound can readily serve as a precursor for the synthesis of a wide array of fluorinated benzamide derivatives. These derivatives are of significant interest in medicinal chemistry due to their common presence in biologically active molecules. However, specific examples of benzamides synthesized directly from this compound are not detailed in the reviewed scientific literature.
Application in Area-Selective Atomic Layer Deposition (AS-ALD) as Inhibitors
Area-selective atomic layer deposition (AS-ALD) is a sophisticated technique for the precise fabrication of nanomaterials, particularly in the semiconductor industry. The process often relies on the use of small molecule inhibitors (SMIs) that selectively bind to a surface to prevent material deposition in specific areas. Various organic molecules, including certain organic acids, have been investigated for their potential as inhibitors. Despite this, a review of the current literature does not indicate that this compound has been specifically studied or utilized as an inhibitor in AS-ALD processes.
Integration into Liquid Crystalline Materials
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Benzoic acid derivatives are a well-known class of compounds used to construct liquid crystalline materials, primarily due to their ability to form hydrogen-bonded dimers, which promotes the formation of ordered mesophases. The introduction of fluorine atoms can also significantly influence the mesomorphic properties. Nevertheless, there is no specific information available in the searched literature detailing the integration or study of this compound in the formulation of liquid crystalline materials.
Radiochemistry and Radiolabeling for Molecular Imaging (e.g., Fluorine-18 for PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting radioisotopes, such as Fluorine-18 (¹⁸F). The development of novel PET radiotracers often involves the chemical synthesis of precursors that can be efficiently labeled with ¹⁸F. While fluorinated molecules are of high interest in this field, there are no specific studies in the reviewed literature that describe the use of this compound as a precursor for ¹⁸F radiolabeling or its development as a PET imaging agent. The stable fluorine atom (¹⁹F) already present on the molecule means it would not typically be a direct precursor for radiofluorination at that position.
Molecular and Biochemical Research Perspectives of 3 Fluoro 6 Methoxy 2 Methylbenzoic Acid Derivatives
Enzyme Inhibition Studies
Urease Inhibition Mechanism
There is no specific research detailing the urease inhibition mechanism of derivatives of 3-Fluoro-6-methoxy-2-methylbenzoic acid. The scientific literature discusses urease inhibition by various other classes of compounds, but not in the context of this specific molecular scaffold.
Alpha-Amylase Inhibition
Specific studies on the alpha-amylase inhibitory activity of this compound derivatives could not be located. While the inhibitory potential of other benzoic acid derivatives against alpha-amylase has been explored, this research does not extend to the specified compound.
Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA I/II) Inhibition
No dedicated research has been published on the inhibitory effects of this compound derivatives on either acetylcholinesterase or human carbonic anhydrase isoforms I and II. Although some methoxy-substituted benzoic acids have been investigated for AChE inhibition, specific data for the requested compound is absent.
Cytochrome P450-Catalyzed O-Demethylation Reactions
There is a lack of specific studies on the cytochrome P450-catalyzed O-demethylation of this compound or its derivatives. While the metabolism of other methoxylated aromatic compounds by cytochrome P450 enzymes is a known field of study, this has not been specifically investigated for the compound .
Receptor Binding and Modulation Studies
No publically available research was found that details the receptor binding profiles or modulation effects of this compound derivatives. Therefore, information on their molecular interactions with specific receptors is not available.
Antioxidant Activity Investigations (focus on molecular mechanisms)
The antioxidant potential of benzoic acid derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the aromatic ring. For derivatives of this compound, the antioxidant mechanism is likely governed by a combination of hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) pathways, influenced by the electronic properties of the fluoro, methoxy (B1213986), and methyl groups.
The methoxy (-OCH₃) group, being an electron-donating group, can increase the electron density on the aromatic ring, which can enhance the stability of the resulting phenoxyl radical formed after hydrogen donation. This stabilization is a key factor in the HAT mechanism, where the antioxidant molecule directly donates a hydrogen atom to a free radical. The presence of a hydroxyl group, often formed via metabolism of a methoxy group, is particularly effective in this regard. The antioxidant properties of phenolic compounds, including benzoic acid derivatives, are known to increase with the number of hydroxyl groups. mdpi.comresearchgate.net
Theoretical studies on benzoic acid derivatives suggest that in polar environments, the SPLET mechanism may be favored. nih.gov In this pathway, the antioxidant first loses a proton, followed by the transfer of an electron to the free radical. The acidity of the carboxylic acid group and any phenolic hydroxyls, which is influenced by the electronic nature of the other substituents, plays a significant role in this mechanism.
Table 1: Postulated Antioxidant Mechanisms of Substituted Benzoic Acid Derivatives
| Mechanism | Description | Role of Substituents |
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. | Electron-donating groups (e.g., methoxy) stabilize the resulting radical. |
| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant molecule first deprotonates, followed by electron transfer to the radical. | Electron-withdrawing groups (e.g., fluorine) can influence the acidity and facilitate this process in polar media. |
Antimicrobial Activity Studies (focus on mechanisms against pathogens)
The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. For compounds related to this compound, the lipophilicity and electronic character imparted by the substituents are key determinants of their antimicrobial efficacy.
One of the primary mechanisms is the disruption of the cell membrane's integrity. The lipophilic nature of the benzene (B151609) ring, enhanced by the methyl group, allows the molecule to partition into the lipid bilayer of microbial membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The antimicrobial activity of phenolic acids is often linked to their ability to lower the intracellular pH after diffusing through the membrane in their undissociated form. nih.gov
The presence of a fluorine atom can enhance antimicrobial activity due to its high electronegativity and ability to form strong interactions with biological targets. acgpubs.org Fluorinated quinolones, a major class of antibiotics, exemplify the positive impact of fluorine on antimicrobial potency. The methoxy group can also contribute to the antimicrobial effect, and its position on the ring influences the activity. nih.gov Some trimethoxybenzoic acid derivatives have been investigated as potential efflux pump inhibitors, suggesting another possible mechanism to overcome bacterial resistance. nih.gov
Table 2: Potential Antimicrobial Mechanisms of Fluorinated and Methoxy-Substituted Benzoic Acid Derivatives
| Mechanism | Description | Role of Substituents |
| Membrane Disruption | Increased membrane permeability and leakage of cellular contents. | Lipophilicity enhanced by the methyl group facilitates membrane interaction. |
| Enzyme Inhibition | Interference with the function of essential microbial enzymes. | Fluorine and methoxy groups can modulate binding to enzyme active sites. |
| Inhibition of Cell Division | Targeting of key proteins involved in bacterial cell division, such as FtsZ. | Fluorinated derivatives have shown specific targeting of such proteins. mdpi.com |
| Efflux Pump Inhibition | Blocking of pumps that bacteria use to expel antibiotics. | Methoxy-substituted derivatives have shown potential in this area. nih.gov |
Influence of Fluorine and Methoxy Groups on Molecular Recognition and Interaction
The fluorine and methoxy groups in derivatives of this compound play a significant role in molecular recognition and binding to biological targets such as proteins and enzymes. These groups influence the electronic properties, conformation, and non-covalent interactions of the molecule.
Fluorine, with its high electronegativity and small size, can participate in a range of non-covalent interactions. It can act as a weak hydrogen bond acceptor and engage in favorable multipolar interactions with backbone carbonyl groups in proteins. researchgate.netnih.gov The introduction of fluorine can also alter the pKa of nearby functional groups, influencing their ionization state and interaction potential at physiological pH. Furthermore, replacing hydrogen with fluorine can block metabolic pathways, thereby increasing the bioavailability and in vivo half-life of a drug molecule. The hydrophobic nature of the C-F bond may also promote access to hydrophobic pockets within protein binding sites. researchgate.net
The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, along with the steric influence of the methyl group, creates a unique electronic and steric profile for this compound derivatives. This profile dictates their specific interactions with biological macromolecules, underpinning their potential pharmacological activities.
Table 3: Influence of Fluorine and Methoxy Groups on Molecular Interactions
| Functional Group | Type of Interaction | Impact on Molecular Recognition |
| Fluorine | Hydrogen bonding (weak acceptor), multipolar interactions, hydrophobic interactions. | Can enhance binding affinity and metabolic stability. nih.gov |
| Methoxy | Hydrogen bonding (acceptor), steric influence. | Contributes to binding specificity and can influence ligand conformation. |
In Vitro Biological Screening Methodologies for Benzoic Acid Derivatives
A variety of in vitro assays are employed to evaluate the biological activities of benzoic acid derivatives, including their antioxidant and antimicrobial properties.
For assessing antioxidant activity, several spectrophotometric methods are commonly used. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is widely used to measure the ability of a compound to act as a free radical scavenger. mdpi.com The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method applicable to both hydrophilic and lipophilic antioxidants. mdpi.com Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays measure the ability of a compound to reduce metal ions. mdpi.com
The antimicrobial activity is typically determined using broth microdilution or agar (B569324) dilution methods to establish the Minimum Inhibitory Concentration (MIC). who.int The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. Further assays can be conducted to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills a certain percentage of the initial bacterial population.
To investigate the mechanism of antimicrobial action, techniques such as measuring the leakage of intracellular components (e.g., potassium ions or UV-absorbing materials) can indicate membrane damage. mdpi.com Specific enzyme inhibition assays can be performed if a particular target is suspected.
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are analytical techniques often used to purify and identify the benzoic acid derivatives and their metabolites in these biological assays.
Table 4: Common In Vitro Screening Methods for Benzoic Acid Derivatives
| Activity | Assay | Principle |
| Antioxidant | DPPH Radical Scavenging | Measures the bleaching of a purple DPPH solution upon reduction by the antioxidant. mdpi.com |
| Antioxidant | ABTS Radical Cation Decolorization | Measures the reduction of the pre-formed ABTS radical cation. mdpi.com |
| Antioxidant | FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. |
| Antimicrobial | Broth Microdilution (MIC) | Determines the lowest concentration of a compound that inhibits microbial growth in a liquid medium. who.int |
| Antimicrobial | Agar Dilution (MIC) | Determines the lowest concentration of a compound incorporated into an agar medium that inhibits microbial growth. |
Future Research Directions and Emerging Opportunities for 3 Fluoro 6 Methoxy 2 Methylbenzoic Acid
Novel Synthetic Methodologies and Process Intensification
The development of more efficient and sustainable methods for the synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid and its derivatives is a primary area of future research. Traditional batch processing, while established, often faces challenges related to scalability, safety, and waste generation.
Continuous Flow Chemistry: A significant opportunity lies in the transition from batch to continuous flow manufacturing. youtube.comnih.gov Flow chemistry offers enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and purity. acs.orgnih.gov For the synthesis of substituted benzoic acids, flow reactors can enable the safe handling of hazardous reagents and intermediates, and facilitate seamless multi-step syntheses. youtube.com The on-demand generation of reactive species in a continuous flow setup can minimize the risks associated with their storage and handling. youtube.com
Biocatalysis: The use of enzymes in the synthesis of pharmaceutical intermediates is a rapidly growing field that offers high selectivity and mild reaction conditions. acs.orgillinois.educapes.gov.brnih.gov Future research could explore the use of engineered enzymes for specific steps in the synthesis of this compound, such as selective hydroxylation or demethylation. Biocatalysis can lead to greener manufacturing processes by reducing the reliance on harsh chemical reagents and solvents. nih.gov
| Technology | Potential Advantages for this compound Synthesis |
| Continuous Flow Chemistry | Improved safety, enhanced reaction control, scalability, and potential for multi-step synthesis. youtube.comnih.govacs.orgnih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, and potential for novel transformations. acs.orgillinois.edunih.gov |
Advanced Catalyst Development for Selective Transformations
The functional groups on this compound present multiple sites for chemical modification. The development of advanced catalysts is crucial for achieving high selectivity in these transformations, enabling the synthesis of a diverse range of derivatives.
C-H Activation: A key area of research is the use of transition metal catalysts, such as rhodium and palladium, for the selective functionalization of C-H bonds. acs.orgsci-hub.sersc.orgnih.govresearchgate.net For substituted arenes, rhodium catalysts have shown promise in directing olefination and other coupling reactions to specific positions on the aromatic ring. acs.orgsci-hub.senih.gov Future work could focus on developing catalysts that can selectively activate the C-H bonds of the methyl group or the aromatic ring of this compound, allowing for the introduction of new functional groups with high precision.
The following table provides a hypothetical comparison of potential catalytic systems for the functionalization of a substituted benzoic acid.
| Catalytic System | Target Transformation | Potential Advantages |
| Rhodium(III) Catalysis | C-H Olefination | High regioselectivity, functional group tolerance. acs.orgsci-hub.senih.gov |
| Palladium Catalysis | Cross-Coupling Reactions | Versatility in forming C-C and C-heteroatom bonds. |
Structure-Based Design and Optimization of Bioactive Derivatives
The structural motifs present in this compound make it an attractive scaffold for the design of new bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) and methyl groups provide opportunities for further modification to optimize pharmacological properties.
Future research will likely involve the use of computational methods for the structure-based design of derivatives targeting specific biological macromolecules. By understanding the interactions between the small molecule and its target, researchers can rationally design modifications to improve potency and selectivity.
Exploration of Unconventional Applications in Functional Materials
Beyond its use as a pharmaceutical intermediate, the unique electronic properties of this compound suggest potential applications in the field of functional materials. The incorporation of fluorine into aromatic compounds can significantly alter their properties, leading to applications in areas such as liquid crystals and polymers.
Future research could explore the synthesis of polymers and other materials incorporating the 3-Fluoro-6-methoxy-2-methylbenzoyl moiety. The presence of the fluorine atom could impart desirable properties such as thermal stability and hydrophobicity, making these materials suitable for a range of advanced applications.
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and chemical synthesis. nih.govresearchgate.net These technologies can be applied to accelerate the identification of novel derivatives of this compound with desired biological activities and to predict optimal synthetic routes.
Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. rsc.orgacs.orgresearchgate.netnih.govresearchgate.net This can significantly reduce the number of experiments required to develop efficient synthetic routes for derivatives of this compound.
De Novo Design: Deep learning approaches, such as recurrent neural networks (RNNs), can be used for the de novo design of novel molecules with specific desired properties. nih.govresearchgate.netnih.gov By training these models on libraries of known active compounds, it is possible to generate new molecular structures based on the this compound scaffold that are predicted to have high biological activity.
| AI/ML Application | Potential Impact on Research of this compound |
| Reaction Outcome Prediction | Accelerated development of synthetic routes for new derivatives. rsc.orgacs.orgresearchgate.netnih.govresearchgate.net |
| De Novo Molecular Design | Generation of novel bioactive compounds with optimized properties. nih.govresearchgate.netnih.gov |
| Enzyme Design | Creation of custom biocatalysts for specific synthetic transformations. bakerlab.orgmedium.com |
Mechanistic Elucidation of Underexplored Biological Activities
While this compound is primarily known as a synthetic intermediate, its own biological activities, and those of its simple derivatives, may be underexplored. The presence of fluorine can significantly influence the metabolic fate of a molecule. annualreviews.orgresearchgate.netnih.govresearchgate.netacs.org
Future research should include systematic screening of this compound and its derivatives against a wide range of biological targets to identify any potential therapeutic applications. Mechanistic studies would then be crucial to understand how these molecules exert their effects at a molecular level. The metabolism of this compound is of particular interest, as the C-F bond is generally resistant to cleavage by cytochrome P450 enzymes, which could lead to a longer biological half-life. annualreviews.orgresearchgate.net However, metabolic defluorination can occur under certain circumstances. annualreviews.org
Environmental Applications and Bioremediation Potential
The widespread use of fluorinated compounds has raised concerns about their environmental persistence. thenewlede.orgnih.govacs.org The strong carbon-fluorine bond makes many of these compounds resistant to natural degradation processes.
Future research should investigate the environmental fate of this compound and its derivatives. This includes studying their persistence in soil and water, as well as their potential for bioaccumulation.
A promising area of research is the exploration of microbial degradation pathways for fluorinated and methoxylated aromatic compounds. rjraap.comnih.govasm.orgasm.orgresearchgate.netnih.govacs.orgsemanticscholar.orgnih.govnih.gov Some microorganisms have been found to possess enzymes capable of cleaving the C-F bond, offering a potential avenue for the bioremediation of environments contaminated with such compounds. researchgate.netnih.govacs.org Identifying and engineering microbes or their enzymes for the specific degradation of this compound could provide a sustainable solution for its environmental management.
Q & A
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .
- Optimize yields by adjusting temperature, solvent polarity, and catalyst loading (e.g., 10–20 mol% Pd for cross-coupling steps).
How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to fluorine substitution?
Advanced Research Question
Crystallographic refinement with SHELXL requires careful handling of fluorine atoms due to their high electron density and potential disorder:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve F-atom positions .
- Refinement Strategy :
- Apply anisotropic displacement parameters for F and O atoms.
- Use restraints for methyl and methoxy groups to mitigate thermal motion artifacts.
- Validation : Check for overfitting using R-factor convergence (target: ) and residual density maps .
Q. Common Pitfalls :
- Fluorine’s strong scattering can obscure nearby hydrogen atoms.
- Methoxy group rotational disorder may require split-site modeling.
What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Basic Research Question
Methodological Workflow :
NMR Spectroscopy :
- -NMR: Identify methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.3–2.6 ppm).
- -NMR: Confirm fluorine substitution (δ -110 to -120 ppm for aromatic F) .
FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
Mass Spectrometry (HRMS) : Verify molecular ion peak ( ~198.1 for [M-H]⁻) and fragmentation patterns.
Q. Purity Assessment :
- Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
How does the electronic effect of the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The meta-fluorine exerts a strong electron-withdrawing effect, directing reactivity:
- Nucleophilic Aromatic Substitution (SNAr) :
- Fluorine activates the ring for substitution at ortho/para positions.
- Reactions with amines (e.g., NH₃ in DMF, 60°C) yield amino derivatives .
- Carboxylic Acid Reactivity :
- The acid group participates in esterification (e.g., with SOCl₂/ROH) or amide coupling (e.g., EDC/HOBt) .
Q. Experimental Design :
- Compare reaction rates with non-fluorinated analogs (e.g., 6-methoxy-2-methylbenzoic acid) to quantify fluorine’s impact.
- Use DFT calculations (e.g., Gaussian 16) to map electron density distributions.
What strategies can resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?
Advanced Research Question
Discrepancies in bioactivity data often stem from:
- Structural Analog Confusion : Ensure the compound is not misidentified (e.g., 3-fluoro vs. 4-fluoro isomers) .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) for in vitro testing .
Q. Validation Approach :
- Replicate studies using authentic reference standards (e.g., from TCI Chemicals or Sigma-Aldrich) .
- Perform dose-response curves (IC₅₀/EC₅₀) to confirm potency trends.
How can computational modeling predict the pharmacokinetic properties of this compound?
Advanced Research Question
In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability. Fluorine enhances lipophilicity () but may reduce oral bioavailability .
- Docking Studies : Model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
Q. Experimental Correlation :
- Validate predictions with Caco-2 cell assays for permeability and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
